molecular formula C14H23N5O3 B6576070 7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377059-39-7

7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6576070
CAS No.: 377059-39-7
M. Wt: 309.36 g/mol
InChI Key: XMWNFGSHXNPCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo alkylation, amination, and hydroxylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its purine backbone suggests it could mimic natural nucleotides, making it a candidate for studies on DNA/RNA interactions or enzyme inhibition.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Purine derivatives are known for their roles in treating diseases such as cancer, viral infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of “7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenine: A natural purine base found in DNA and RNA.

Uniqueness

“7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific functional groups and structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

7-hexyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-3-4-5-6-8-19-10-11(16-13(19)15-7-9-20)18(2)14(22)17-12(10)21/h20H,3-9H2,1-2H3,(H,15,16)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWNFGSHXNPCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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